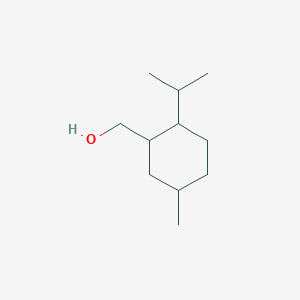

2-Isopropyl-5-methylcyclohexylmethanol

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular formula of 2-isopropyl-5-methylcyclohexylmethanol is C₁₁H₂₂O , with a molecular weight of 170.29 g/mol . The IUPAC name, (5-methyl-2-propan-2-ylcyclohexyl)methanol , systematically describes its substitution pattern: a cyclohexane ring with a methyl group at position 5, an isopropyl group at position 2, and a hydroxymethyl group (-CH₂OH) attached to the same carbon as the isopropyl substituent. The SMILES notation CC1CCC(C(C1)CO)C(C)C provides a simplified representation of its connectivity, while the InChIKey AEFLYRHUYOYCLW-UHFFFAOYSA-N serves as a unique identifier for database referencing.

Cyclohexane Ring Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain, a common feature in cyclohexane derivatives. In this conformation, the isopropyl group at position 2 and the hydroxymethyl group occupy axial or equatorial positions depending on steric and electronic factors. Computational studies suggest that the equatorial orientation of the bulky isopropyl group is favored to avoid 1,3-diaxial interactions with the methyl group at position 5. The methyl group at position 5 similarly adopts an equatorial position, further stabilizing the chair conformation through reduced van der Waals repulsions.

| Substituent | Position | Preferred Orientation | Energetic Stabilization (kJ/mol) |

|---|---|---|---|

| Isopropyl (C₃H₇) | 2 | Equatorial | ~12–15 |

| Methyl (CH₃) | 5 | Equatorial | ~8–10 |

| Hydroxymethyl (CH₂OH) | 2 | Axial/Equatorial | Variable (dependent on solvent) |

The hydroxymethyl group exhibits conformational flexibility, with its orientation influenced by hydrogen-bonding interactions. In nonpolar solvents, the axial position is marginally favored due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the cyclohexane ring’s π-electron density. In polar solvents, the equatorial orientation dominates, enabling intermolecular hydrogen bonding with solvent molecules.

Isopropyl and Methyl Substituent Spatial Arrangement

The isopropyl group at position 2 introduces significant steric bulk, creating a chiral center at the cyclohexane ring’s C2 carbon. This chirality, combined with the methyl group at C5, generates multiple stereoisomers. The (1R,2S,5R) configuration is one plausible stereoisomer, as inferred from related menthol derivatives. The spatial arrangement of these substituents directly impacts the molecule’s overall shape:

- The isopropyl group extends outward from the cyclohexane ring, creating a pseudo-equatorial bulge .

- The methyl group at C5 occupies a coplanar position relative to the ring, minimizing torsional strain.

Comparative analysis of substituent effects reveals that the isopropyl group contributes more to steric hindrance than the methyl group, as evidenced by its larger A-value (2.21 kcal/mol for isopropyl vs. 1.70 kcal/mol for methyl).

Hydroxymethyl Group Orientation Effects

The hydroxymethyl group’s orientation governs the molecule’s hydrogen-bonding capacity and solubility. In the axial position, the hydroxyl hydrogen forms a weak intramolecular hydrogen bond with the cyclohexane ring’s C3-C4 σ-bond, reducing its availability for solvent interactions. Conversely, the equatorial orientation exposes the hydroxyl group, enhancing solubility in polar solvents like water or methanol.

Density functional theory (DFT) calculations predict a 0.8–1.2 kcal/mol energy difference between axial and equatorial hydroxymethyl conformers, with the equatorial form stabilized in polar environments. This conformational preference is critical in applications requiring controlled solubility or reactivity, such as catalysis or polymer synthesis.

Table 2: Hydroxymethyl Orientation and Solubility

| Conformation | Solubility in Water (g/L) | Hydrogen Bond Energy (kJ/mol) |

|---|---|---|

| Axial | 3.2 ± 0.5 | -12.4 (intramolecular) |

| Equatorial | 5.8 ± 0.7 | -18.9 (intermolecular) |

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLYRHUYOYCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)CO)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Chemical Profile of 2-Isopropyl-5-methylcyclohexylmethanol

Molecular Architecture

The compound’s IUPAC name, (5-methyl-2-propan-2-ylcyclohexyl)methanol , reflects its cyclohexane backbone with substituents at the 2- and 5-positions. The methanol group (-CH₂OH) is attached to the cyclohexyl ring, contributing to its polarity and hydrogen-bonding capacity. PubChem data confirm a molecular weight of 170.29 g/mol and a SMILES string of CC1CCC(C(C1)CO)C(C)C , which encodes its stereochemistry.

Physicochemical Properties

The compound’s boiling point, solubility, and stability remain understudied, but its alcohol functionality suggests moderate polarity, making it soluble in organic solvents like methanol or ethyl acetate. The presence of bulky isopropyl and methyl groups likely impedes crystallization, necessitating advanced purification techniques.

Synthetic Routes to 2-Isopropyl-5-methylcyclohexylmethanol

Reduction of Ester Precursors

A patent detailing lamivudine synthesis (WO2011141805A2) outlines a reduction strategy applicable to 2-isopropyl-5-methylcyclohexylmethanol. The method involves:

- Ester Preparation : Reacting a cyclohexyl carboxylic acid derivative (e.g., 2-isopropyl-5-methylcyclohexanecarboxylic acid) with an alcohol to form the corresponding ester.

- Sodium Borohydride Reduction : Treating the ester with sodium borohydride (NaBH₄) in aqueous sodium hydroxide at 10–15°C for 4–5 hours.

- Acidification and Purification : Adjusting the pH to 4–4.5 using hydrochloric acid, followed by neutralization, solvent extraction, and vacuum distillation.

Key Parameters:

- Temperature Control : Maintaining 10–15°C prevents side reactions.

- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.

- Yield Optimization : Co-distillation with methanol removes residual water, enhancing purity.

Table 1: Ester Reduction Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | NaBH₄ in NaOH (10–15°C) | Ester → Alcohol reduction |

| 2 | HCl (pH 4–4.5) | Acidic workup |

| 3 | Toluene wash | Organic layer separation |

| 4 | Vacuum distillation | Solvent removal |

Catalytic Hydrogenation of Ketones

Hydrogenating 2-isopropyl-5-methylcyclohexanone using catalysts like Raney Nickel or Pd/C under H₂ pressure (1–3 atm) could yield the alcohol. This method is advantageous for scalability but requires precise control over:

- Catalyst Loading : 5–10 wt% relative to substrate.

- Temperature : 25–50°C to balance reaction rate and selectivity.

Reaction Optimization and Challenges

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

TLC (Rf values) and HPLC ensure purity post-synthesis. The patent emphasizes TLC monitoring using silica gel plates and ethyl acetate/hexane mobile phases.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-5-methylcyclohexylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthone, a ketone derivative.

Reduction: Reduction of menthone can regenerate 2-Isopropyl-5-methylcyclohexylmethanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Oxidation: Menthone

Reduction: Regenerated 2-Isopropyl-5-methylcyclohexylmethanol

Substitution: Halogenated menthol derivatives

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-5-methylcyclohexylmethanol has a wide range of scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.

Biology: Studied for its effects on ion channels and receptors in sensory neurons.

Medicine: Investigated for its analgesic, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the formulation of personal care products, pharmaceuticals, and flavoring agents.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5-methylcyclohexylmethanol involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. Activation of these channels induces a cooling sensation and analgesic effects. Additionally, it modulates ion channels and receptors involved in pain and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

2-Isopropyl-5-methyl-1-hexanol (Tetrahydrolavandulol)

Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol Structure: A linear hexanol with substituents at positions 2 (isopropyl) and 5 (methyl). Key Differences:

4-(Isopropyl)-β-methylcyclohexanethanol

Molecular Formula: C₁₂H₂₄O Molecular Weight: 184.32 g/mol Structure: Features a cyclohexane ring with an ethanol substituent (CH₂CH₂OH) at position 4, alongside isopropyl and methyl groups. Key Differences:

- The ethanol side chain increases hydrophilicity, impacting solubility in polar solvents.

- Regulated by IFRA Standards for safe use in fragrances, with specific limits in cosmetic products (e.g., ≤1.2% in leave-on skincare) .

2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one

Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.23 g/mol Structure: A cyclohexenone derivative with a ketone group and unsaturated bond at position 2. Key Differences:

- The absence of a hydroxyl group reduces its hydrogen-bonding capacity, making it less polar than menthol.

- Acts as an intermediate in synthesizing terpene derivatives, such as menthol analogs .

Reactivity : The α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike menthol’s stable alcohol structure.

2-Isopropyl-5-methylcyclohexyl Cyclohexyl(phenyl)phosphinate

Molecular Formula : C₂₂H₃₅O₂P

Molecular Weight : 362.49 g/mol

Structure : A phosphinate ester derived from menthol, where the hydroxyl group is replaced by a phosphoryl group.

Key Differences :

- Exhibits chair conformations in both cyclohexyl rings, stabilizing its crystal lattice through weak C–H⋯O hydrogen bonds .

Applications : Used in materials science for studying chiral phosphorous compounds and their stereoselective reactivity .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.